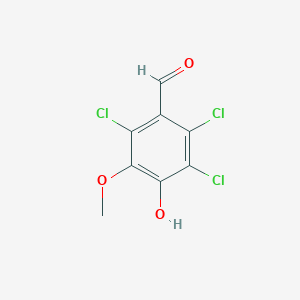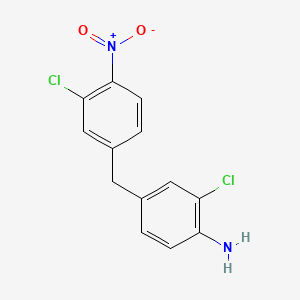
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with chlorine, nitro, and aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline typically involves the reaction of 3-chloro-4-nitrobenzyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: 2-Chloro-4-((3-chloro-4-aminophenyl)methyl)aniline.
Oxidation: 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)aniline or 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)nitrobenzene.
Aplicaciones Científicas De Investigación
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the electron-deficient aromatic ring, leading to the formation of new chemical bonds. The presence of electron-withdrawing groups like nitro and chlorine enhances the reactivity of the compound towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the additional chlorine and benzyl groups.
3-Chloro-4-nitroaniline: Similar structure but lacks the benzyl group.
4-Chloro-2-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring, as well as the benzyl group attached to the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
115084-49-6 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O2 |
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
2-chloro-4-[(3-chloro-4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17(18)19)11(15)7-9/h1-4,6-7H,5,16H2 |
Clave InChI |
LWKNJSDFOFWBEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


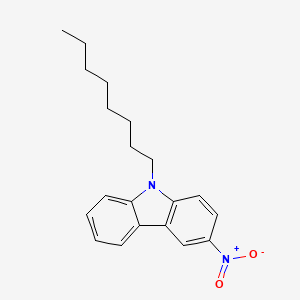
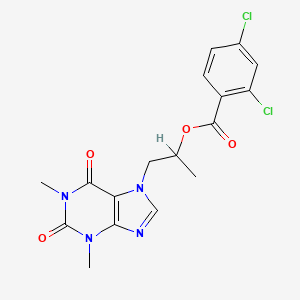
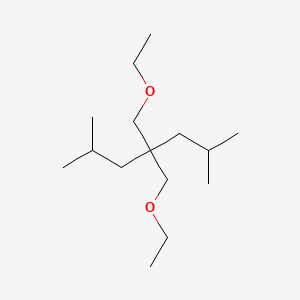
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
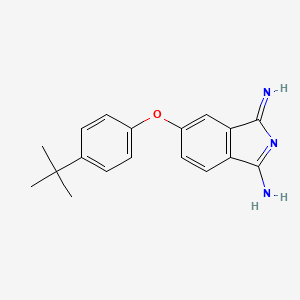
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
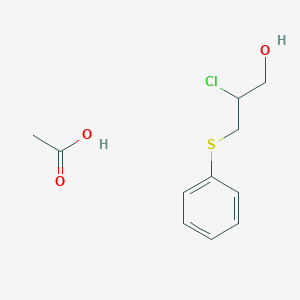
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)

